molecular formula C14H20N2O B14066857 Mesityl(piperazin-1-yl)methanone

Mesityl(piperazin-1-yl)methanone

Cat. No.: B14066857
M. Wt: 232.32 g/mol
InChI Key: OYIBEYSYXHRQCF-UHFFFAOYSA-N
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Description

Mesityl(piperazin-1-yl)methanone is a piperazine-derived compound featuring a mesityl (2,4,6-trimethylphenyl) group attached to a methanone moiety, which is further linked to a piperazine ring.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

piperazin-1-yl-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C14H20N2O/c1-10-8-11(2)13(12(3)9-10)14(17)16-6-4-15-5-7-16/h8-9,15H,4-7H2,1-3H3

InChI Key

OYIBEYSYXHRQCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CCNCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mesityl(piperazin-1-yl)methanone typically involves the reaction of mesityl chloride with piperazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Mesityl chloride+PiperazineThis compound\text{Mesityl chloride} + \text{Piperazine} \rightarrow \text{this compound} Mesityl chloride+Piperazine→this compound

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure to achieve high yields and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Mesityl(piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Mesityl(piperazin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

Mesityl(piperazin-1-yl)methanone can be compared with other piperazine derivatives, such as phenyl(piperazin-1-yl)methanone and methyl piperazine derivatives . These compounds share similar structural features but differ in their specific substituents and biological activities. This compound is unique due to its mesityl group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Mesityl(piperazin-1-yl)methanone with five analogous piperazine derivatives, focusing on structural features, synthesis methods, physicochemical properties, and biological activities.

Key Observations :

  • Synthesis : Most analogs are synthesized via nucleophilic substitution or multi-step protocols. Mesityl derivatives likely follow similar pathways.
  • Substituent Effects : Bulky groups (e.g., mesityl, cyclohexyl) may hinder reactivity compared to smaller aryl or heteroaryl substituents (e.g., furan, p-tolyl) .
  • Molecular Weight : Derivatives with nitro or extended aromatic groups (e.g., 4-nitrophenyl) exhibit higher molecular weights.
Physicochemical Properties
  • Solubility: Polar substituents (e.g., aminophenyl) may improve aqueous solubility, whereas hydrophobic groups (e.g., mesityl, cyclohexyl) reduce it .
  • Stability: Nitro-containing derivatives (e.g., Cyclohexyl(4-nitrophenyl)methanone) may require controlled conditions to prevent degradation .

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